![molecular formula C14H19NO5 B15297051 4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid CAS No. 2913226-41-0](/img/structure/B15297051.png)
4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its acid-labile properties, making it a popular choice for temporary protection during chemical reactions .
Métodos De Preparación
The synthesis of 4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction times to ensure high yields and purity.
Análisis De Reacciones Químicas
4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Aplicaciones Científicas De Investigación
4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid involves the temporary protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar compounds to 4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid include:
N-Boc-protected amino acids: These compounds also feature the BOC protecting group and are used in peptide synthesis.
Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for amine protection, which is removed under basic conditions, offering an alternative to BOC protection.
Cbz-protected amino acids: These compounds use the carbobenzoxy (Cbz) group for amine protection, which is removed under hydrogenation conditions.
The uniqueness of this compound lies in its specific structure and the use of the BOC group, which provides a balance of stability and ease of removal under mild acidic conditions .
Propiedades
Número CAS |
2913226-41-0 |
|---|---|
Fórmula molecular |
C14H19NO5 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
4-[(1R)-1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-8-11(16)9-4-6-10(7-5-9)12(17)18/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |
Clave InChI |
NSTYVTCEWRQKIX-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)C(=O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


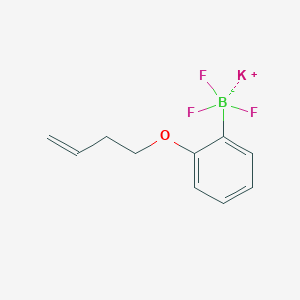
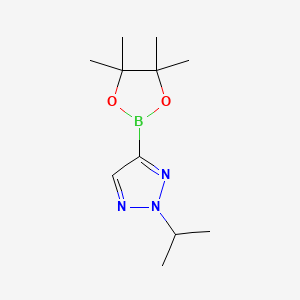
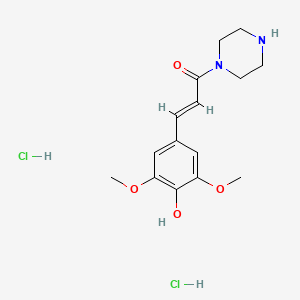

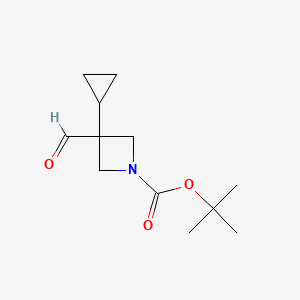
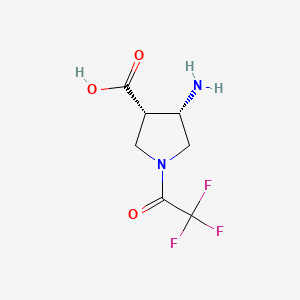

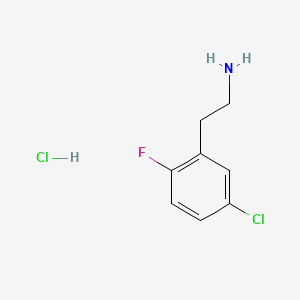
![Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
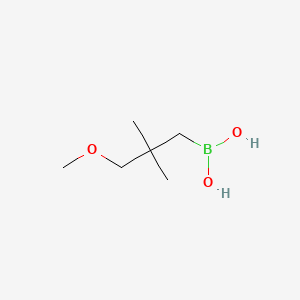
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate](/img/structure/B15297010.png)
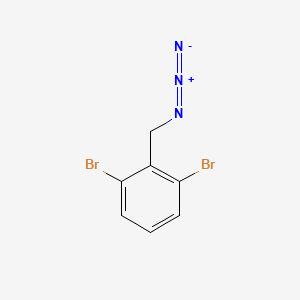
![3-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B15297021.png)
![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)
